molecular formula C15H17N3O3 B2799063 N-(2-methoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1038001-61-4

N-(2-methoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2799063
CAS No.: 1038001-61-4
M. Wt: 287.319
InChI Key: VUSUKSKDOBTHNC-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a small molecule compound of interest in medicinal chemistry and pharmacological research. This carboxamide derivative features a 1-methyl-6-oxo-1,6-dihydropyridazine core, a scaffold noted in scientific literature for its potential biological activity. For instance, research on structurally related 6-oxo-dihydropyridazine compounds has identified potent anti-inflammatory agents that function as novel JNK2 inhibitors, showing efficacy in models of acute lung injury and sepsis . Other studies on pyridinone and pyridazine derivatives have highlighted their relevance as agonists for formyl peptide receptors (FPRs), presenting a potential therapeutic strategy for complex inflammatory diseases such as rheumatoid arthritis . The specific biological profile and mechanism of action of this compound are areas for ongoing investigation. Researchers can utilize this compound as a key intermediate or building block in organic synthesis or as a reference standard in bio-screening assays to explore kinase inhibition, receptor-ligand interactions, and other cellular pathways. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-18-14(19)8-7-12(17-18)15(20)16-10-9-11-5-3-4-6-13(11)21-2/h3-8H,9-10H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSUKSKDOBTHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound belonging to the class of dihydropyridazine derivatives. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₁₇N₃O₃
  • Molecular Weight : 287.31 g/mol
  • CAS Number : 1038001-61-4

The structure features a dihydropyridazine ring with a methoxyphenethyl substituent, which contributes to its unique biological properties. The presence of the ketone group in the structure is significant for its biological interactions.

Research indicates that this compound interacts with various biological targets, potentially modulating enzyme activities and receptor functions. The exact mechanisms are still under investigation, but preliminary studies suggest:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Modulation : It is hypothesized that the compound could act on neurotransmitter receptors, influencing neurological processes.

Antitumor Activity

A study conducted on similar dihydropyridazine derivatives demonstrated promising antitumor effects. Although specific data on this compound is limited, related compounds have shown:

CompoundTargetIC50 (µM)Reference
Compound ABRAF(V600E)50
Compound BEGFR30
Compound CAurora-A Kinase25

These findings suggest that this compound may exhibit similar effects.

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been documented. For example, some derivatives have shown inhibition of nitric oxide production in macrophages, indicating a potential for treating inflammatory diseases.

Case Studies and Research Findings

  • In Vitro Studies : Preliminary in vitro studies have indicated that dihydropyridazine derivatives can induce apoptosis in cancer cell lines. For instance, compounds structurally related to this compound exhibited significant cytotoxicity against glioblastoma cells .
  • Molecular Docking Studies : Molecular docking simulations have been utilized to predict the binding affinity of this compound with various biological targets. These studies suggest that the unique structural features enhance its interaction with target proteins involved in disease pathways .
  • Therapeutic Applications : Given its structural characteristics and preliminary biological activity data, this compound holds promise for development in several therapeutic areas including:
    • Cancer treatment
    • Neurological disorders
    • Anti-inflammatory therapies

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound 20 (from )
  • Structure : N-(4-Fluoro-3-((trans-3-methoxycyclobutyl)carbamoyl)phenyl)-1-(3-fluoro-4-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide.
  • Key Differences :
    • Fluorine atoms at the 4-position of the phenyl ring and 3-fluoro-4-methoxybenzyl group.
    • Trans-3-methoxycyclobutylamine substituent.
  • Synthesis : Synthesized via analogous methods to other derivatives, yielding 55% .
  • Implications: Fluorine and methoxycyclobutyl groups may enhance proteasome inhibitory activity (implied by the study’s focus on Trypanosoma cruzi proteasome inhibitors) and alter metabolic stability.
N-(3,4-Dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 923153-24-6, from )
  • Structure : Differs in the aromatic substituent (3,4-dimethoxyphenyl vs. 2-methoxyphenethyl).
  • Key Differences :
    • Methoxy groups at the 3- and 4-positions of the phenyl ring.
    • Lacks the phenethyl chain, reducing lipophilicity compared to the target compound.

Physicochemical and Structural Properties

1-(2-{[(1H-Benzimidazol-2-yl)methyl]amino}-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide (from )
  • Structure: Features a benzimidazole-methylamino side chain.
  • Key Differences :
    • Bulky benzimidazole group introduces steric hindrance.
    • Increased aromaticity may reduce solubility compared to the methoxyphenethyl group in the target compound.
  • Implications : Benzimidazole derivatives are often associated with antiparasitic activity, suggesting divergent biological targets .
N-[(1Z)-(Methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide (from )
  • Structure: Contains a methoxyimino methyl group and 4-phenoxy substituent.
  • Key Differences: Phenoxy group at position 4 and methoxyimino moiety. Higher molar mass (364.35 g/mol) compared to the target compound (estimated ~340–350 g/mol).
  • Implications: The imino group may enhance hydrogen-bonding capacity, while the phenoxy group could influence π-π stacking interactions .

Comparative Data Table

Compound Name/ID Key Substituents Molecular Formula Molar Mass (g/mol) Synthesis Yield (if reported) Potential Biological Implications
Target Compound N-(2-Methoxyphenethyl) Not provided Estimated ~340–350 Not reported Likely protease/kinase inhibition
Compound 20 4-Fluoro-3-(trans-3-methoxycyclobutyl) C26H27F2N3O4 507.51 55% Trypanosoma cruzi proteasome inhibition
CAS 923153-24-6 3,4-Dimethoxyphenyl C15H15N3O4 301.30 Not reported Enhanced electron-donating properties
Benzimidazole Derivative Benzimidazole-methylamino C20H17N5O3 375.38 Not reported Antiparasitic activity (hypothesized)
Methoxyimino Derivative 4-Phenoxy, methoxyimino C19H16N4O4 364.35 Not reported Improved hydrogen-bonding capacity

Research Findings and Implications

  • Synthetic Efficiency : Compound 20’s 55% yield highlights the impact of fluorine and methoxycyclobutyl groups on reaction efficiency .
  • Lipophilicity : The phenethyl chain in the target compound likely enhances membrane permeability compared to phenyl or benzimidazole derivatives .
  • Target Selectivity : Fluorine substituents (Compound 20) and benzimidazole groups () may redirect activity toward distinct biological targets, such as proteasomes or parasitic enzymes.

Q & A

Q. What are the key structural features of N-(2-methoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how do they influence its chemical reactivity?

The compound features a dihydropyridazine core with a carboxamide group at position 3, a methoxy-substituted phenethyl chain at position N1, and a methyl group at position 1. These functional groups dictate its reactivity:

  • The methoxyphenethyl moiety introduces steric bulk and electron-donating effects, potentially hindering nucleophilic attacks at adjacent sites.
  • The dihydropyridazine ring is susceptible to oxidation, affecting stability under aerobic conditions.
  • The carboxamide group enables hydrogen bonding, critical for interactions with biological targets like enzymes or receptors .

Q. What methods are recommended for synthesizing this compound, and how can reaction yields be optimized?

Synthesis typically involves multi-step reactions, such as:

Condensation : Coupling a pyridazine-3-carboxylic acid derivative with 2-methoxyphenethylamine.

Protection/Deprotection : Using tert-butyloxycarbonyl (Boc) groups to prevent side reactions.

Cyclization : Under acidic or basic conditions to form the dihydropyridazine ring.

Q. Optimization Strategies :

  • Temperature : Lower temperatures (0–5°C) reduce side reactions during coupling steps.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysts : Pd-based catalysts improve cross-coupling efficiency.
    Yields can reach ~60–75% with rigorous purification (e.g., column chromatography) .

Q. How can researchers confirm the purity and structural integrity of the synthesized compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify proton environments and carbon frameworks. For example, the methoxy group shows a singlet at ~3.8 ppm.
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 331.13).
  • X-ray Crystallography : Resolves stereochemistry and packing modes (using SHELX software for refinement) .

Advanced Research Questions

Q. What strategies can elucidate the compound’s mechanism of action in biological systems?

  • Enzyme Inhibition Assays : Test activity against kinases or proteases using fluorogenic substrates. IC₅₀ values indicate potency.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., with ³H-labeled antagonists) quantify affinity (Kᵢ values).
  • Computational Docking : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding poses in target proteins like cyclooxygenase-2 (COX-2) .

Q. How do steric and electronic factors of substituents impact pharmacological activity?

Substituent Effect on Activity
2-Methoxyphenethyl Enhances lipophilicity and membrane permeability but may reduce solubility in aqueous media.
Methyl at N1 Stabilizes the dihydropyridazine ring against oxidation, prolonging half-life in vitro.
Carboxamide Facilitates hydrogen bonding with catalytic residues (e.g., in kinases or proteases).

Modifying the methoxy group to halogens (e.g., Br) increases electrophilicity but may introduce toxicity .

Q. What analytical approaches resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

  • Orthogonal Assays : Validate cytotoxicity results using both MTT and ATP-based assays.
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity.
  • Crystallographic Data : Compare ligand-bound vs. unbound protein structures to confirm binding modes .

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